molecular formula C17H17FN2O3S B324738 4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B324738
M. Wt: 348.4 g/mol
InChI Key: ZNWHTBSQIGSUBZ-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide is a chemical compound with the molecular formula C₁₇H₁₇FN₂O₃S and a molecular weight of 348.392 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a pyrrolidinylsulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-(1-pyrrolidinylsulfonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[4-(methylsulfonyl)phenyl]benzamide
  • 4-fluoro-N-[4-(ethylsulfonyl)phenyl]benzamide
  • 4-fluoro-N-[4-(propylsulfonyl)phenyl]benzamide

Uniqueness

4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

4-fluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C17H17FN2O3S/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)

InChI Key

ZNWHTBSQIGSUBZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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